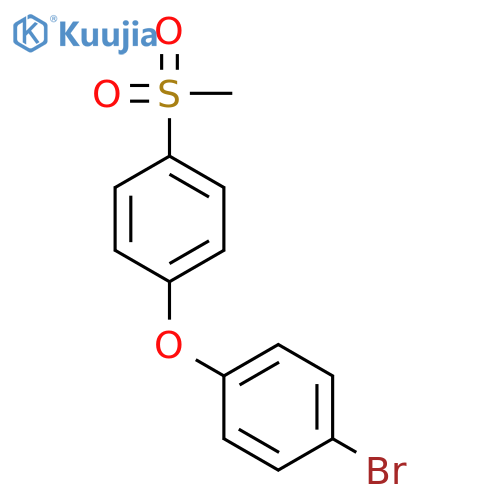

Cas no 83642-28-8 (1-(4-Bromophenoxy)-4-methanesulfonylbenzene)

83642-28-8 structure

商品名:1-(4-Bromophenoxy)-4-methanesulfonylbenzene

CAS番号:83642-28-8

MF:C13H11BrO3S

メガワット:327.193641901016

MDL:MFCD09832517

CID:729252

PubChem ID:514877

1-(4-Bromophenoxy)-4-methanesulfonylbenzene 化学的及び物理的性質

名前と識別子

-

- Benzene,1-bromo-4-[4-(methylsulfonyl)phenoxy]-

- 1-(4-BROMOPHENOXY)-4-METHANESULFONYLBENZENE

- 1-(4-bromophenoxy)-4-methylsulfonylbenzene

- 1-bromo-4-(4-methylsulfonylphenoxy)benzene

- Benzene,1-bromo-4-(4-(methylsulfonyl)phenoxy)

- GL-1066

- MFCD09832517

- CHEMBL138769

- Benzene, 1-bromo-4-(4-(methylsulfonyl)phenoxy)-

- DTXSID80232483

- Benzene, 1-bromo-4-[4-(methylsulfonyl)phenoxy]-

- UTOBNWJHJAXJFP-UHFFFAOYSA-N

- AKOS005256675

- 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene

- SCHEMBL10950514

- 1-(4-bromophenoxy)-4-methylsulfonyl-benzene

- 83642-28-8

- 1-(4-Bromophenoxy)-4-methanesulfonylbenzene

-

- MDL: MFCD09832517

- インチ: InChI=1S/C13H11BrO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,1H3

- InChIKey: UTOBNWJHJAXJFP-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Br

計算された属性

- せいみつぶんしりょう: 325.96100

- どういたいしつりょう: 325.96123g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

- PSA: 51.75000

- LogP: 4.72570

1-(4-Bromophenoxy)-4-methanesulfonylbenzene セキュリティ情報

1-(4-Bromophenoxy)-4-methanesulfonylbenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-(4-Bromophenoxy)-4-methanesulfonylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB424905-1 g |

1-(4-Bromophenoxy)-4-methanesulfonylbenzene |

83642-28-8 | 1 g |

€694.20 | 2023-07-18 | ||

| A2B Chem LLC | AC41991-5g |

Benzene,1-bromo-4-[4-(methylsulfonyl)phenoxy]- |

83642-28-8 | 95+% | 5g |

$1655.00 | 2023-12-30 | |

| A2B Chem LLC | AC41991-10g |

Benzene,1-bromo-4-[4-(methylsulfonyl)phenoxy]- |

83642-28-8 | 95+% | 10g |

$2404.00 | 2023-12-30 | |

| A2B Chem LLC | AC41991-50g |

Benzene,1-bromo-4-[4-(methylsulfonyl)phenoxy]- |

83642-28-8 | 95+% | 50g |

$5215.00 | 2023-12-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1197992-50mg |

1-(4-Bromophenoxy)-4-methanesulfonylbenzene |

83642-28-8 | 98% | 50mg |

¥4095.00 | 2024-07-28 | |

| TRC | B193475-100mg |

1-(4-Bromophenoxy)-4-methanesulfonylbenzene |

83642-28-8 | 100mg |

$ 330.00 | 2022-06-07 | ||

| TRC | B193475-50mg |

1-(4-Bromophenoxy)-4-methanesulfonylbenzene |

83642-28-8 | 50mg |

$ 205.00 | 2022-06-07 | ||

| A2B Chem LLC | AC41991-2g |

Benzene,1-bromo-4-[4-(methylsulfonyl)phenoxy]- |

83642-28-8 | 95+% | 2g |

$1155.00 | 2023-12-30 | |

| abcr | AB424905-1g |

1-(4-Bromophenoxy)-4-methanesulfonylbenzene; . |

83642-28-8 | 1g |

€694.20 | 2025-02-20 | ||

| abcr | AB424905-10g |

1-(4-Bromophenoxy)-4-methanesulfonylbenzene; . |

83642-28-8 | 10g |

€1759.20 | 2025-02-20 |

1-(4-Bromophenoxy)-4-methanesulfonylbenzene 関連文献

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

83642-28-8 (1-(4-Bromophenoxy)-4-methanesulfonylbenzene) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:83642-28-8)1-(4-Bromophenoxy)-4-methanesulfonylbenzene

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):411.0/824.0/1042.0